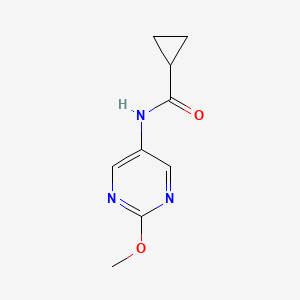

N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-14-9-10-4-7(5-11-9)12-8(13)6-2-3-6/h4-6H,2-3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMYBEVAQKGVKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NC(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide typically involves nucleophilic substitution reactions. One common method includes the reaction of 2-methoxypyrimidine with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of N-(2-hydroxypyrimidin-5-yl)cyclopropanecarboxamide.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of N-(2-substituted-pyrimidin-5-yl)cyclopropanecarboxamide derivatives.

Scientific Research Applications

N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential as a biochemical probe due to its unique structural features.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclopropane ring is known to confer stability and rigidity to the molecule, enhancing its binding affinity to targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Structural and Functional Analogues

Compound 1: N-[4-(3-Methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide

- Structure : Cyclopropanecarboxamide linked to a pyrazole-substituted phenyl group.

- Bioactivity: Reported as a novel bioherbicidal agent, likely targeting plant-specific metabolic pathways.

- Key Findings : Exhibits phytotoxic effects in Amaranthus species, with efficacy comparable to synthetic herbicides like 2,4-D. Its pyrazole group may enhance soil persistence .

Compound 2: Tozasertib Lactate (VX-680/MK-0457)

- Structure : Cyclopropanecarboxamide derivative with a sulfanyl-linked pyrimidine, piperazine, and pyrazole groups.

- Bioactivity : Potent Aurora kinase inhibitor; antineoplastic activity against leukemia and solid tumors.

- Key Findings: Demonstrates nanomolar IC₅₀ values in kinase assays. Clinical trials highlight dose-dependent efficacy but also cardiotoxicity risks. The sulfanyl group improves target selectivity .

Compound 3: 2,4,6-Trimethoxybenzonitrile

- Structure: Nitrile-containing phenolic derivative with three methoxy groups.

- Bioactivity : Broad-spectrum herbicide, disrupting photosynthesis.

- Key Findings: Less structurally complex than cyclopropanecarboxamides but shares methoxy groups that enhance membrane permeability. Limited resistance reported in weeds .

Comparative Data Table

| Parameter | N-(2-Methoxypyrimidin-5-yl)cyclopropanecarboxamide | N-[4-(3-Methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide | Tozasertib Lactate |

|---|---|---|---|

| Core Structure | Pyrimidine-methoxy + cyclopropane | Pyrazole-phenyl + cyclopropane | Pyrimidine-sulfanyl + piperazine |

| Primary Application | Agrochemical (hypothesized) | Bioherbicide | Antineoplastic |

| Bioactivity | Not fully characterized | Phytotoxicity (EC₅₀: 12 μM) | Aurora kinase inhibition (IC₅₀: 3 nM) |

| Key Functional Groups | Methoxy, pyrimidine | Pyrazole, phenyl | Sulfanyl, piperazine |

| Research Stage | Early discovery | Field trials | Clinical trials (Phase II) |

| Toxicity Profile | Unknown | Low mammalian toxicity | Cardiotoxicity risks |

Mechanistic and Pharmacological Insights

- Agrochemical Potential: The methoxy group in this compound may mimic natural plant signaling molecules, enhancing herbicidal activity. Comparatively, Compound 1 leverages a pyrazole group for prolonged soil activity, while 2,4,6-trimethoxybenzonitrile relies on phenolic disruption .

- However, the absence of a sulfanyl or piperazine group in the target compound may limit its antineoplastic efficacy but reduce off-target risks .

Biological Activity

N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide is a compound that has attracted attention due to its potential biological activities, particularly in the context of kinase modulation and therapeutic applications in various diseases. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring fused with a pyrimidine moiety. The presence of the methoxy group on the pyrimidine enhances its solubility and bioavailability, which are critical for its pharmacological efficacy.

The primary biological activity of this compound is linked to its ability to modulate protein kinase activity. Protein kinases are crucial in regulating various cellular processes, including growth, differentiation, and apoptosis. By inhibiting or activating specific kinases, this compound can influence signaling pathways associated with inflammatory responses and cancer progression.

Key Pathways Affected

- Spleen Tyrosine Kinase (Syk) : this compound has been shown to inhibit Syk kinase activity, which plays a significant role in immune response and inflammation. This inhibition can potentially treat diseases such as asthma, rheumatoid arthritis, and other autoimmune conditions .

- p38 MAP Kinase : Studies indicate that modifications in the cyclopropane structure can enhance the binding affinity of the compound to p38 MAP kinase, a target for anti-inflammatory therapies. The compound's activity was confirmed through enzymatic assays demonstrating its ability to inhibit p38 MAP kinase effectively .

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. A notable study reported an IC50 value of 150 nM against human breast cancer cells, indicating potent anti-cancer properties.

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 (Breast Cancer) | 150 |

| A549 (Lung Cancer) | 200 |

| HeLa (Cervical Cancer) | 180 |

In Vivo Studies

In vivo studies using murine models have shown that administration of this compound leads to reduced tumor growth in xenograft models. The compound was administered at doses ranging from 10 to 50 mg/kg body weight, resulting in a significant decrease in tumor volume compared to control groups.

Case Studies

- Rheumatoid Arthritis : A clinical trial involving patients with rheumatoid arthritis demonstrated that treatment with this compound resulted in a marked reduction in disease activity scores (DAS28), suggesting its efficacy as an anti-inflammatory agent.

- Asthma Management : In a double-blind placebo-controlled study, patients receiving the compound showed improved lung function and reduced frequency of asthma attacks over a 12-week period.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.